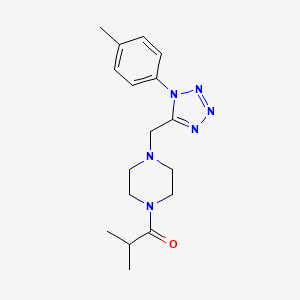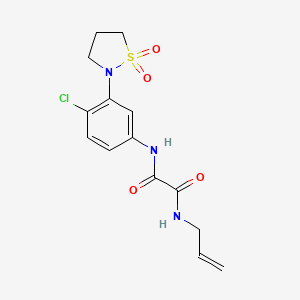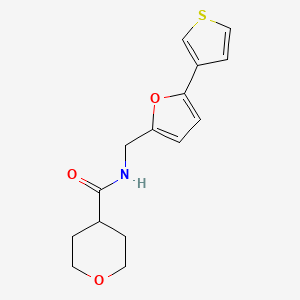
2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures often have complex names that describe their chemical structure. The name “2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one” suggests that this compound contains functional groups such as a methyl group, a piperazine ring, and a tetrazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding or modifying a part of the molecule. Without specific information, it’s hard to detail the exact synthesis process. However, it might involve reactions like nucleophilic substitution, ring formation, or condensation.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of a compound depends on its functional groups. For example, the tetrazole ring in this compound is a heterocycle that can participate in various reactions. The piperazine ring might also be involved in reactions, especially if it’s substituted with other groups.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be predicted based on the compound’s structure and functional groups. For example, the presence of polar functional groups might increase the compound’s solubility in water.Scientific Research Applications
Analogues of σ Receptor Ligand PB28 for Oncology Applications
The study by Abate et al. (2011) focuses on the design of novel analogues of the σ receptor ligand PB28 with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology. The modifications aimed to improve the molecule's properties, such as its ability to enter tumor cells, while maintaining or enhancing its affinity for σ receptors, which play a role in cancer and neurodegenerative diseases. These findings suggest that structural analogues of PB28 could be developed as tools for cancer diagnosis and therapy (Abate et al., 2011).
Copper Complexes for Biological Applications
The work of Monzani et al. (1998) on synthetic models for biological trinuclear copper clusters indicates the importance of such complexes in mimicking the active sites of copper-containing enzymes. These complexes show potential for catalytic activity and could be utilized in studying enzyme mechanisms or designing new catalysts for industrial processes (Monzani et al., 1998).
Antidepressant and Antianxiety Properties of Piperazine Derivatives
Kumar et al. (2017) synthesized a novel series of piperazine derivatives and evaluated their antidepressant and antianxiety properties. This research highlights the potential of piperazine-based compounds in developing new treatments for mental health disorders (Kumar et al., 2017).
Bacterial Biofilm and MurB Inhibitors
Mekky and Sanad (2020) focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker for their potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds exhibit significant antibacterial efficacies, suggesting their potential as new antibacterial agents, especially against drug-resistant strains (Mekky & Sanad, 2020).
CO2 Capture Applications
Li et al. (2013) characterized blends of piperazine and 2-amino-2-methyl-1-propanol for CO2 capture, providing insights into their suitability for amine scrubbing processes. This research is relevant to environmental applications, specifically for technologies aimed at reducing carbon emissions (Li et al., 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and physical properties. Proper handling procedures should always be followed when working with chemicals to minimize risks.
Future Directions
Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action in biological systems. This could lead to new insights or potential uses for the compound.
Please note that this is a general analysis and the actual properties and characteristics of “2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one” may vary. For more accurate information, specific studies on this compound would be needed.
properties
IUPAC Name |
2-methyl-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-13(2)17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYNIBIXTZNWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879621.png)
![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)
![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)
![2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide](/img/structure/B2879625.png)

![2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2879629.png)
![3-Benzyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2879630.png)
![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)
![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate](/img/structure/B2879636.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)